molecular formula C10H9N3O2 B8552279 2-(2-Nitrobenzyl)-imidazole

2-(2-Nitrobenzyl)-imidazole

Cat. No.: B8552279
M. Wt: 203.20 g/mol
InChI Key: TZWZGUNFZZTVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitrobenzyl)-imidazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

2-[(2-nitrophenyl)methyl]-1H-imidazole

InChI

InChI=1S/C10H9N3O2/c14-13(15)9-4-2-1-3-8(9)7-10-11-5-6-12-10/h1-6H,7H2,(H,11,12)

InChI Key

TZWZGUNFZZTVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=CN2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol (2,200 ml) and 5,156 g (8.81 moles) of ethyl 2-(2-nitrophenyl)acetimidate hydrochloride are charged into a 22 liter flask. The suspension is stirred under nitrogen at room temperature and 1022.9 g (9.73 moles) of aminoacetaldehyde dimethylacetal are added all at once. The mixture is stirred for 1 hour and 1,693 ml of 12N hydrochloric acid are added all at once to cause a gentle exotherm (to 40°). Heat is then applied and the temperature is maintained at 70°-80° for 30 minutes. The solution is cooled to 20° (ice-water bath) and diluted with 2,700 ml of 10N sodium hydroxide solution to precipitate the product. The suspension is stirred at 10° for 1 hour under nitrogen atmosphere, the solid collected by filtration and washed with 3×2,000 ml of water to give 2-(2-nitrobenzyl)imidazole, m.p. 155°-7°.
Quantity
0 (± 1) mol
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reactant
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ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
Quantity
8.81 mol
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reactant
Reaction Step One
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1022.9 g
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reactant
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0 (± 1) mol
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[Compound]
Name
ice water
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Synthesis routes and methods II

Procedure details

Ethanol (2,200 ml) and 5,156 g (8.81 moles) of ethyl 2-(2-nitrophenyl)acetimidate hydrochloride were charged into a 22 liter flask. The suspension was stirred under nitrogen at room temperature and 1022.9 g (9.73 moles) of aminoacetaldehyde dimethylacetal were added all at once. The mixture was stirred for 1 hour and 1,693 ml of 12N hydrochloric acid were added all at once to cause a gentle exotherm (to 40°). Heat was then applied and the temperature was maintained at 70°-80° for 30 minutes. The solution was cooled to 20° (ice-water bath) and diluted with 2,700 ml fo 10N sodium hydroxide solution to precipitate the product. The suspension was stirred at 10° for 1 hour under nitrogen atmosphere, the solid collected by filtration and washed with 3×2,000 ml of water to give 2-(2-nitrobenzyl)-imidazole, m.p. 155°-7°.
Quantity
1022.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
Quantity
8.81 mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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